molecular formula C11H5ClF3N3S2 B2400492 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile CAS No. 338775-63-6

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile

Cat. No.: B2400492
CAS No.: 338775-63-6
M. Wt: 335.75
InChI Key: UISMZCIHOJVXST-UHFFFAOYSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyano group, a trifluoromethyl group, and a chloropyridinylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with 4-cyano-5-methylisothiazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinylthio moiety, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydroxide in ethanol at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridinylthio derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-5-methylisothiazole-4-carbonitrile is unique due to the presence of the isothiazole ring and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3N3S2/c1-5-7(3-16)9(18-20-5)19-10-8(12)2-6(4-17-10)11(13,14)15/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMZCIHOJVXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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